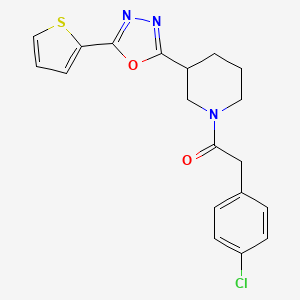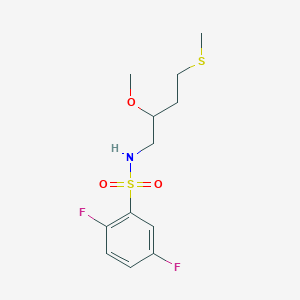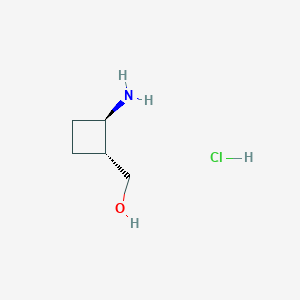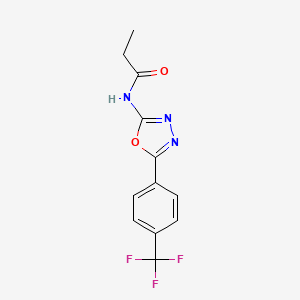
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is likely to be an organic compound containing a trifluoromethyl group (-CF3), a phenyl group (C6H5-), an oxadiazole ring, and a propionamide group (CH3CH2CONH2). The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been shown to exhibit antimicrobial activity, suggesting they might interact with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylated compounds are often characterized by high stability, lipophilicity, and bioavailability .Scientific Research Applications
Anticancer Applications
Compounds structurally related to N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021). Similarly, another study synthesized oxadiazole derivatives evaluated for anticancer activity, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial Applications
Oxadiazole compounds, including those with structural similarity to this compound, have also shown potential as antimicrobial agents. One study synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with oxadiazole substitutions, which exhibited moderate to good activities against both bacterial and fungal strains (Jadhav et al., 2017).
Drug Delivery Systems
The incorporation of oxadiazole structures into polyamide materials has been explored for drug delivery applications. For example, microbicidal polyamides modified with oxadiazole compounds demonstrated a slow release of active molecules and exhibited antimicrobial activity, showcasing their potential as drug delivery systems (Salahuddin et al., 2014).
Electroluminescent and Photochromic Properties
Research has also focused on the unique electroluminescent and photochromic properties of oxadiazole-based compounds for potential use in electronic and photonic devices. A study on europium complexes with oxadiazole-functionalized ligands revealed efficient red emissions and the potential for use in electroluminescent devices (Zhang et al., 2009).
Future Directions
properties
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-9(19)16-11-18-17-10(20-11)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZBIYFWRCDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

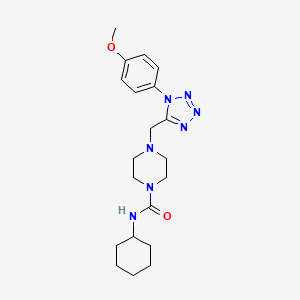
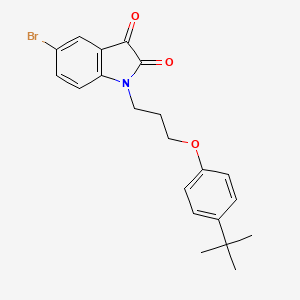
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
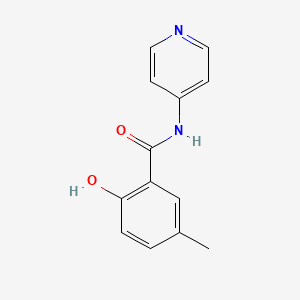
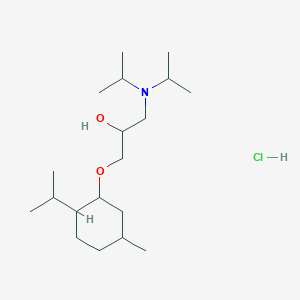
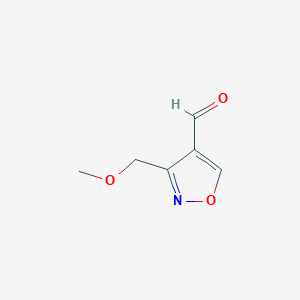

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)
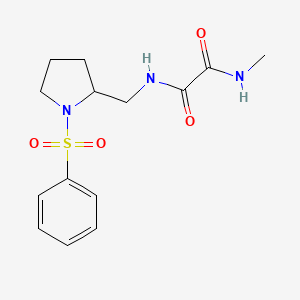

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)
